Integrin αvβ3 Binding Affinity: Cyclic iRGD vs. Linear GRGDSP
Cyclic RGD peptides exhibit approximately 10-fold higher integrin-binding affinity compared to linear GRGDSP due to conformational constraint and pre-organization of the RGD triad into the bioactive orientation . This class-level inference establishes that the cyclic scaffold of iRGD confers substantially enhanced target engagement relative to linear RGD alternatives.
| Evidence Dimension | Integrin αvβ3 binding affinity |
|---|---|
| Target Compound Data | Cyclic RGD peptides: ~10-fold higher affinity |
| Comparator Or Baseline | Linear GRGDSP: baseline affinity |
| Quantified Difference | ~10-fold increase |
| Conditions | Comparative integrin-binding assays; class-level inference based on cyclic vs. linear RGD peptide structural properties |
Why This Matters
Higher integrin affinity directly translates to improved tumor homing efficiency, enabling lower effective dosing and enhanced tumor-specific accumulation for procurement decisions focused on in vivo targeting applications.
